molecular formula C24H37N3O B3981339 1'-benzyl-N-cyclohexyl-1,4'-bipiperidine-3-carboxamide

1'-benzyl-N-cyclohexyl-1,4'-bipiperidine-3-carboxamide

Cat. No. B3981339
M. Wt: 383.6 g/mol
InChI Key: GZHCQDVREAICAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-N-cyclohexyl-1,4'-bipiperidine-3-carboxamide, also known as BTCP, is a synthetic compound belonging to the class of piperidine derivatives. It has been extensively studied for its potential use as a medication for various neurological and psychiatric disorders. The compound is known to have a unique mechanism of action that makes it a promising candidate for pharmaceutical research.

Mechanism of Action

1'-benzyl-N-cyclohexyl-1,4'-bipiperidine-3-carboxamide is known to interact with the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. By inhibiting the dopamine transporter, this compound increases the levels of dopamine in the brain, leading to its therapeutic effects. The compound also interacts with other receptors in the brain, including the serotonin and norepinephrine receptors.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, leading to its therapeutic effects. The compound has also been shown to modulate the activity of various neurotransmitters, including glutamate, GABA, and acetylcholine.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1'-benzyl-N-cyclohexyl-1,4'-bipiperidine-3-carboxamide is its unique mechanism of action, which makes it a promising candidate for pharmaceutical research. The compound is also relatively easy to synthesize and can be produced in large quantities. However, the compound has some limitations, including its potential for abuse and its potential side effects.

Future Directions

There are several future directions for research on 1'-benzyl-N-cyclohexyl-1,4'-bipiperidine-3-carboxamide. One area of interest is its potential use in the treatment of drug addiction, particularly cocaine addiction. The compound has also been studied for its potential use in the treatment of depression and anxiety disorders. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Conclusion
In conclusion, 1-benzyl-N-cyclohexyl-1,4'-bipiperidine-3-carboxamide, or this compound, is a synthetic compound with a unique mechanism of action that makes it a promising candidate for pharmaceutical research. The compound has been studied for its potential use in the treatment of various neurological and psychiatric disorders, including drug addiction, depression, and anxiety disorders. Further research is needed to fully understand the therapeutic potential of this compound.

Scientific Research Applications

1'-benzyl-N-cyclohexyl-1,4'-bipiperidine-3-carboxamide has been studied for its potential use as a medication for various neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic properties in animal models. The compound has also been studied for its potential use in the treatment of drug addiction, particularly cocaine addiction.

properties

IUPAC Name

1-(1-benzylpiperidin-4-yl)-N-cyclohexylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H37N3O/c28-24(25-22-11-5-2-6-12-22)21-10-7-15-27(19-21)23-13-16-26(17-14-23)18-20-8-3-1-4-9-20/h1,3-4,8-9,21-23H,2,5-7,10-19H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZHCQDVREAICAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2CCCN(C2)C3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H37N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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